N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
Scientific Research Applications
Inhibition of Nucleoside Transport
One study explores the development of new analogues of 4-nitrobenzylthioinosine (NBTI) for inhibiting the nucleoside transport protein ENT1. By replacing the ribose moiety with substituted benzyl groups, researchers aimed to create compounds with lower polarity to enhance oral absorption and CNS penetration. This approach led to the identification of compounds with significant affinity for ENT1, showcasing the potential of N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogues in modulating nucleoside transport mechanisms (Tromp et al., 2004).
Novel Insecticide Development
Another application is in the development of novel insecticides. The structural uniqueness of this compound derivatives, like flubendiamide, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. These compounds have a novel mode of action, distinguishing them from existing commercial insecticides and offering a safe alternative for non-target organisms (Tohnishi et al., 2005).
Photodegradable Polymers
The compound's derivatives have also been investigated for their applications in polymer and materials science, particularly in the creation of photodegradable polymers. The o-nitrobenzyl group, a closely related functional group, has been extensively utilized in polymer chemistry for its photolabile properties, allowing for the alteration of polymer properties through irradiation. This research highlights the potential for this compound derivatives in developing new materials with environmentally responsive features (Zhao et al., 2012).
Reactivity in Synthetic Chemistry
The reactivity of oxalamide-based carbenes, closely related to this compound, has been explored for synthetic applications. These studies demonstrate the compound's utility in cyclopropanation reactions and its interaction with elements like selenium, showcasing its versatility in organometallic chemistry and potential applications in catalysis and material synthesis (Braun et al., 2012).
Future Directions
Fluorine-containing compounds continue to attract attention in the field of chemistry and biochemistry, and even more fluorinated drugs are predicted to be developed in the near future . Therefore, research into compounds like “N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide” is likely to continue.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-8-2-4-9(5-3-8)6-16-10(18)11(19)17-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJREPACHOVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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